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Compound of Interest

Compound Name: Thalidomide-O-C10-NH2

Cat. No.: B15073282

Audience: Researchers, scientists, and drug development professionals.

This guide provides an in-depth overview of Thalidomide-O-C10-NH2, a critical building block
in the development of Proteolysis Targeting Chimeras (PROTACSs). We will explore its structure,
mechanism of action, and role in the targeted degradation of proteins, supplemented with
guantitative data, detailed experimental protocols, and process visualizations.

Introduction to PROTAC Technology and E3 Ligase
Recruitment

Proteolysis Targeting Chimeras (PROTACS) are heterobifunctional molecules designed to
eliminate specific unwanted proteins from the cell.[1][2][3] Unlike traditional inhibitors that
merely block a protein's function, PROTACSs co-opt the cell's own ubiquitin-proteasome system
(UPS) to tag a target protein for destruction.[1][2]

A PROTAC molecule consists of three key components:
o Awarhead that binds to the target protein of interest (POI).
e An E3 ligase ligand that recruits an E3 ubiquitin ligase.

o Alinker that connects the warhead and the E3 ligase ligand.
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The formation of a POI-PROTAC-ES ligase "ternary complex" is the crucial first step.[1][4][5]
This proximity induces the E3 ligase to transfer ubiquitin molecules to the POI. The poly-
ubiquitinated POI is then recognized and degraded by the 26S proteasome.[6] Cereblon
(CRBN), a substrate receptor for the CUL4A-DDB1 E3 ubiquitin ligase complex, is one of the
most widely recruited E3 ligases in PROTAC design due to the availability of well-
characterized, potent, and drug-like small molecule ligands.[7][8][9][10][11]

Thalidomide-O-C10-NH2: A Key Cereblon Ligand

Thalidomide and its analogs, known as immunomodulatory imide drugs (IMiDs), are well-
established ligands for CRBN.[8][9][10] Thalidomide-O-C10-NH2 is a synthetic, functionalized
E3 ligase ligand-linker conjugate specifically designed for PROTAC development.[12][13][14]

e Structure: It incorporates the thalidomide moiety, which serves as the CRBN-binding
element. This is connected via an ether linkage to a 10-carbon alkyl chain (C10 linker). The
linker terminates in a primary amine (-NH2) group.

e Function: The thalidomide portion ensures specific recruitment of the CRBN E3 ligase
complex.[12] The terminal amine provides a convenient chemical handle for conjugation to a
warhead ligand for a protein of interest, completing the PROTAC structure.[12][15] The 10-
carbon linker provides the necessary length and flexibility to allow for the successful
formation of a productive ternary complex between the target protein and CRBN.

Mechanism of Action

The mechanism of action for a PROTAC utilizing a thalidomide-based ligand like Thalidomide-
0-C10-NH2 follows a catalytic cycle, as illustrated below.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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